molecular formula C5H4F6O3 B13542552 3,3-Bistrifluoromethyllactic acid

3,3-Bistrifluoromethyllactic acid

Cat. No.: B13542552
M. Wt: 226.07 g/mol
InChI Key: MGTHEOUUYIBEHI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bistrifluoromethyllactic acid typically involves the isomerization of 3,3-Bistrifluoromethylacrylic acid. This process can be achieved through the addition of water to the acid under acidic conditions at high temperatures and pressure . Another method involves the reaction of 3,3-Bistrifluoromethylacrylic ester with ammonia or caustic alkali, leading to the hydrolysis of fluorine atoms and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bistrifluoromethyllactic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3,3-Bistrifluoromethyllactic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bistrifluoromethyllactic acid involves its interaction with various molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of enzyme activity and alteration of metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Trifluoromethylacrylic acid
  • Trifluoromethylpropionic acid
  • Trifluoromethylbutyric acid

Comparison: 3,3-Bistrifluoromethyllactic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

Molecular Formula

C5H4F6O3

Molecular Weight

226.07 g/mol

IUPAC Name

4,4,4-trifluoro-2-hydroxy-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H4F6O3/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2,12H,(H,13,14)

InChI Key

MGTHEOUUYIBEHI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)O

Origin of Product

United States

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